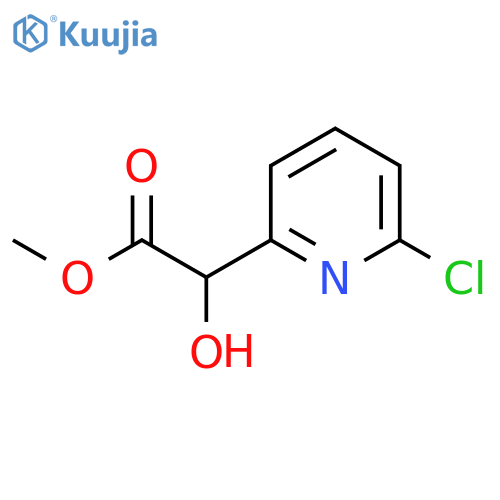Cas no 2228821-75-6 (methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate)

2228821-75-6 structure
商品名:methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
- EN300-1996232
- 2228821-75-6
-
- インチ: 1S/C8H8ClNO3/c1-13-8(12)7(11)5-3-2-4-6(9)10-5/h2-4,7,11H,1H3
- InChIKey: ZUPKXQNTTAFPSY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(C(=O)OC)O)=N1
計算された属性
- せいみつぶんしりょう: 201.0192708g/mol
- どういたいしつりょう: 201.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996232-2.5g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-1g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-10g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-0.5g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-10.0g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1996232-1.0g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1996232-0.1g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-5g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-0.25g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1996232-0.05g |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate |
2228821-75-6 | 0.05g |
$983.0 | 2023-09-16 |
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
2228821-75-6 (methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
